molecular formula C16H13N5O B2854474 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone CAS No. 1351645-45-8

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Cat. No. B2854474
CAS RN: 1351645-45-8
M. Wt: 291.314
InChI Key: OACXYCVGUPMCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied for its various pharmacological properties.

Scientific Research Applications

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting specific kinases, this compound could be used to treat various malignancies, such as triple-negative breast cancer . The structure of the compound suggests it could be a potent inhibitor, especially for kinases with a rare cysteine in the hinge region.

Synthesis of Heterocyclic Compounds

The pyrazolyl and pyridazinyl groups present in the compound make it a valuable precursor in the synthesis of novel heterocyclic compounds . These heterocycles are significant in medicinal chemistry due to their wide range of biological activities, including antitubercular, anxiolytic, and antiviral properties.

Anti-HIV Research

Indole derivatives, such as the one , have been reported to show promise in anti-HIV research . The molecular docking studies of similar indolyl and xanthenone derivatives have shown potential as anti-HIV-1 agents, indicating that this compound could also be explored for its efficacy against HIV.

Catalysis in Organic Synthesis

Compounds with pyrazolyl and pyridazinyl moieties have been used as catalysts in organic synthesis, particularly in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This compound could potentially be used to catalyze similar reactions, providing a pathway to synthesize a variety of organic molecules.

Development of Covalent Inhibitors

The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for the development of covalent inhibitors . These inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition, which is beneficial in the treatment of chronic diseases.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXYCVGUPMCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.